5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
Compound “5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one” involves multiple steps, including the formation of intermediate compounds through specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the preparation of host inclusion in the non-polar cavity of cyclodextrins.
Vacuum High-Temperature Solid-Phase Reaction: This method is used for synthesizing related compounds, such as alkaline-earth metal sulfo (seleno) germanate.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound “5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as oxygen or other strong oxidizers.
Reducing Agents: Including hydrogen or metal hydrides.
Catalysts: Used to accelerate reactions without being consumed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Compound “5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Plays a role in biological studies due to its interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in industrial processes for the production of other chemicals or materials.
Mechanism of Action
The mechanism by which compound “5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Tranexamic Acid: A synthetic derivative of lysine with antifibrinolytic properties.
Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of various conditions.
Aminocaproic Acid: Binds to plasminogen and inhibits its activation to plasmin.
Uniqueness: Compound “5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one” is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its applications and mechanism of action also contribute to its distinctiveness.
Properties
IUPAC Name |
5-chloro-2-cyclopropyl-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-6(9)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBUMVBJGWSSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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